

Strontium-86: A Comprehensive Technical Guide to its Discovery, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the stable isotope **Strontium-86** (⁸⁶Sr). It covers the historical context of its discovery, its distinct physical and chemical properties, and modern production methods. The guide further details its critical applications, with a particular focus on its role in geological and archaeological research through the analysis of the ⁸⁷Sr/⁸⁶Sr ratio, and its emerging significance in nuclear medicine as a precursor for the production of the positron-emitting radionuclide Yttrium-86 (⁸⁶Y) for Positron Emission Tomography (PET) imaging. Detailed experimental protocols for key applications and visualizations of complex workflows are provided to support researchers and professionals in related fields.

Discovery and Historical Context

The discovery of **Strontium-86** is intrinsically linked to the identification of the element strontium itself. In 1790, Adair Crawford and his colleague William Cruickshank, while examining a mineral from a lead mine near Strontian, Scotland, recognized that it behaved differently from other known "heavy spars" (barium minerals).[1][2] They concluded they had found a "new species of earth."[1] The mineral was named strontianite after the village of its origin.[2] The element was later isolated in 1808 by Sir Humphry Davy through electrolysis.[1] [3]



Strontium-86 was not discovered in isolation but was later identified as one of the four stable isotopes of strontium.[4] The year of the specific discovery of the ⁸⁶Sr isotope is cited as 1931. Naturally occurring strontium is a mixture of ⁸⁴Sr, ⁸⁶Sr, ⁸⁷Sr, and ⁸⁸Sr.[4]

Physicochemical Properties of Strontium-86

Strontium-86 is a stable, non-radioactive isotope of the alkaline earth metal strontium.[5] Its properties are summarized in the tables below, providing a clear comparison of its key characteristics.

Table 1: General and Atomic Properties of Strontium-86

Property	Value
Symbol	⁸⁶ Sr
Atomic Number (Z)	38
Mass Number (A)	86
Natural Abundance	9.86%
Atomic Mass	85.90926073 Da
Electron Configuration	[Kr] 5s ²
Stable	Yes
Radioactive	No

Source: Buylsotope.com[5]

Table 2: Nuclear Properties of Strontium-86



Property	Value
Neutron Number (N)	48
Proton Number (Z)	38
Half-life	Stable
Spin	0
Nuclear Binding Energy	748.927 MeV
Mass Excess	-84.523 MeV

Source: ChemLin[6]

Production of Enriched Strontium-86

While naturally occurring, many advanced applications require strontium enriched in the ⁸⁶Sr isotope. The primary method for the industrial-scale enrichment of stable isotopes like **Strontium-86** is Electromagnetic Isotope Separation (EMIS).[7] This process was notably carried out at facilities such as the calutrons at Oak Ridge National Laboratory (ORNL).[7]

The basic principle of EMIS involves:

- Ionization: A volatile strontium compound is vaporized and ionized.
- Acceleration: The resulting strontium ions are accelerated by an electric field.
- Magnetic Deflection: The ion beam is passed through a strong magnetic field, which deflects
 the ions into circular paths. The radius of this path is dependent on the mass-to-charge ratio
 of the ion.
- Collection: Ions of different isotopes, having different masses, will follow slightly different paths and can be collected separately. Lighter isotopes like ⁸⁶Sr will have a smaller radius of curvature compared to the heavier ⁸⁸Sr.

Another potential method for isotope separation is Laser Isotope Separation (LIS), which utilizes the subtle differences in the absorption spectra of different isotopes.[8] In this method, a



laser is tuned to a specific wavelength that selectively excites or ionizes the atoms of the desired isotope (e.g., ⁸⁶Sr), allowing them to be separated from the other isotopes.[8]

Enriched **Strontium-86** is commercially available in various chemical forms, most commonly as Strontium Carbonate (*6SrCO₃) or Strontium Oxide (*6SrO).[9]

Key Applications of Strontium-86

The unique properties of **Strontium-86** make it a valuable tool in various scientific disciplines, most notably in geochemistry and nuclear medicine.

Geochemical and Archaeological Tracer (87Sr/86Sr Ratio Analysis)

The most widespread application involving **Strontium-86** is the analysis of the ⁸⁷Sr/⁸⁶Sr isotopic ratio. Strontium-87 is formed by the radioactive decay of Rubidium-87 (⁸⁷Rb), which has a very long half-life of approximately 48.8 billion years.[4][10] This means that the ⁸⁷Sr/⁸⁶Sr ratio in rocks and minerals varies depending on their age and their original rubidium content. [10]

This variability serves as a powerful natural tracer. As rocks weather, their strontium isotopic signature is passed into the soil, water, and subsequently into the food chain without significant fractionation.[10] By measuring the ⁸⁷Sr/⁸⁶Sr ratio in biological materials like bones and teeth, scientists can deduce information about the geological region an individual inhabited and their diet.[10][11] This has profound applications in:

- Archaeology and Paleoanthropology: Tracking human and animal migration patterns.[10][11]
- Forensic Science: Determining the geographic origin of unidentified remains.[10]
- Food Authenticity: Verifying the origin of agricultural products.
- Geochronology: Dating marine sediments by comparing their ⁸⁷Sr/⁸⁶Sr ratio to the known evolution of this ratio in seawater over geological time.[12]

Production of Yttrium-86 for PET Imaging



In the field of nuclear medicine and drug development, enriched **Strontium-86** is a crucial starting material for the production of the radionuclide Yttrium-86 (⁸⁶Y).[8] ⁸⁶Y is a positron-emitting isotope with a half-life of 14.74 hours, making it suitable for Positron Emission Tomography (PET) imaging.[5]

PET imaging with ⁸⁶Y is particularly valuable for:

- Dosimetry: Before administering a therapeutic dose of a drug labeled with a therapeutic radionuclide like Yttrium-90 (90Y), a small, diagnostic dose of the same drug labeled with 86Y can be given.[8] PET imaging then allows for the precise measurement of the drug's biodistribution and accumulation in tumors and healthy organs. This patient-specific data is crucial for calculating the expected radiation dose and optimizing the therapeutic regimen, a concept known as theranostics.
- Preclinical Research: In drug development, ⁸⁶Y-labeled compounds can be used in animal models to visualize and quantify the in-vivo behavior of new drug candidates.

The production of ⁸⁶Y from ⁸⁶Sr is typically achieved via the (p,n) nuclear reaction in a cyclotron.[5] A target made of enriched ⁸⁶SrCO₃ is bombarded with protons, which causes a proton to be captured and a neutron to be emitted, transmuting the **Strontium-86** into Yttrium-86.



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Caption: Workflow for the production of Yttrium-86 from an enriched **Strontium-86** target.

Detailed Experimental Protocols Protocol for ⁸⁷Sr/⁸⁶Sr Ratio Analysis in Biological Samples (e.g., Bone, Teeth)

Foundational & Exploratory

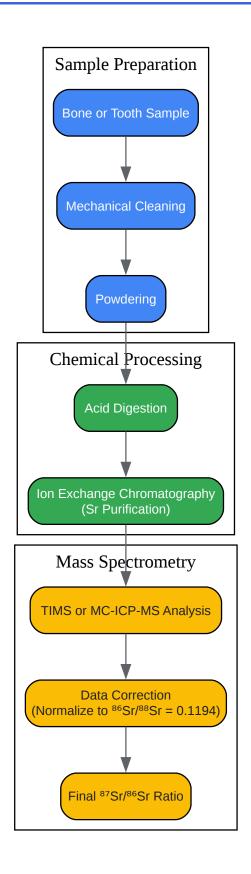




This protocol provides a general workflow for the determination of strontium isotope ratios in calcified tissues for provenance studies.

- 1. Sample Preparation: a. Mechanically clean the surface of the bone or tooth enamel to remove any adhering soil or contaminants. b. Use a dental drill to powder a small amount of the cleaned sample (typically 5-10 mg). c. Weigh the powdered sample accurately into a clean Teflon beaker.
- 2. Chemical Digestion: a. Add a sufficient volume of high-purity nitric acid (e.g., 1-2 mL of 8M HNO₃) to the beaker to completely dissolve the sample powder. b. Gently heat the beaker on a hotplate at a low temperature (e.g., 80-100 °C) until the sample is fully dissolved. c. Evaporate the solution to dryness. d. Re-dissolve the residue in a smaller volume of a weaker acid (e.g., 1 mL of 3M HNO₃) to prepare it for chromatography.
- 3. Strontium Separation (Ion Exchange Chromatography): a. Prepare a chromatography column with a strontium-selective resin (e.g., Eichrom Sr Resin). b. Condition the column by passing several column volumes of 3M HNO₃ through it. c. Load the dissolved sample onto the column. d. Wash the column with 3M HNO₃ to elute the matrix elements (like calcium) while the strontium remains bound to the resin. e. Elute the purified strontium from the column using high-purity water or a very dilute acid. f. Evaporate the collected strontium fraction to dryness.
- 4. Mass Spectrometry Analysis: a. Re-dissolve the purified strontium residue in a small volume of dilute acid (e.g., 2% HNO₃). b. Introduce the solution into a Thermal Ionization Mass Spectrometer (TIMS) or a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS). c. The instrument measures the ion beams of the different strontium isotopes simultaneously. d. The raw data is corrected for mass fractionation by normalizing to a constant ⁸⁶Sr/⁸⁸Sr ratio of 0.1194. e. The final ⁸⁷Sr/⁸⁶Sr ratio is reported, typically with a precision of ±0.00002 or better.





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Caption: Experimental workflow for 87Sr/86Sr ratio analysis in biological samples.



Protocol for Production of ⁸⁶Y from an Enriched ⁸⁶Sr Target

This protocol outlines the key steps for producing ⁸⁶Y for radiolabeling applications. Note that this process requires specialized facilities including a cyclotron and radiochemistry hot cells.

- 1. Target Preparation: a. Use highly enriched (>95%) ⁸⁶SrCO₃ powder. b. Press the powder into a dense pellet of appropriate dimensions for the cyclotron target holder. c. The target may be encapsulated in a material like aluminum to facilitate handling and heat dissipation during irradiation.
- 2. Cyclotron Irradiation: a. Mount the ⁸⁶SrCO₃ target in the cyclotron's target station. b. Irradiate the target with a proton beam of a specific energy and current. Typical proton energies for the ⁸⁶Sr(p,n)⁸⁶Y reaction are in the range of 10-15 MeV. c. The duration of the irradiation is calculated based on the desired final activity of ⁸⁶Y, the beam current, and the reaction cross-section.
- 3. Radiochemical Separation: a. After irradiation, the target is remotely transferred to a shielded hot cell. b. The ⁸⁶SrCO₃ target is dissolved in an appropriate acid (e.g., HCl).[5] c. The resulting solution contains the product ⁸⁶Y³⁺ ions and a large excess of the unreacted ⁸⁶Sr²⁺ target material. d. The separation of yttrium from strontium is typically achieved using ion exchange chromatography. The solution is passed through a column containing a resin that selectively binds yttrium while allowing strontium to pass through. e. The yttrium is then eluted from the resin using a suitable eluent (e.g., a complexing agent like α-hydroxyisobutyrate).[5]
- 4. Purification and Quality Control: a. The collected ⁸⁶Y fraction is further purified to remove any trace impurities. b. Quality control tests are performed to ensure the final product meets specifications for use in radiolabeling. This includes: i. Radionuclidic Purity: Measured by gamma-ray spectroscopy to ensure the absence of other radioactive isotopes. ii. Radiochemical Purity: To confirm that the yttrium is in the correct chemical form (e.g., Y³+). iii. Specific Activity: The amount of radioactivity per unit mass of yttrium.

Conclusion

Strontium-86, while one of the less abundant stable isotopes of strontium, holds significant importance in both fundamental and applied sciences. Its role as a stable reference isotope in



the widely used ⁸⁷Sr/⁸⁶Sr dating and tracer methodology provides invaluable insights into geological, archaeological, and forensic sciences. Furthermore, its application as the precursor for the medical isotope Yttrium-86 underscores its growing relevance in nuclear medicine and the development of advanced diagnostic and therapeutic agents. The continued refinement of enrichment techniques and experimental protocols involving **Strontium-86** will likely expand its utility and impact in various research and development sectors.

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